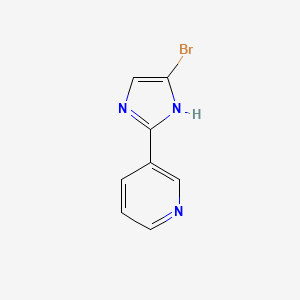

3-(4-bromo-1H-imidazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEIKLMWDJOBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromo 1h Imidazol 2 Yl Pyridine and Analogues

Retrosynthetic Analysis of the 3-(4-bromo-1H-imidazol-2-yl)pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnection points.

The most apparent disconnection is the carbon-bromine bond on the imidazole (B134444) ring. This functional group interconversion (FGI) suggests that the target molecule can be accessed from the unbrominated precursor, 2-(pyridin-3-yl)-1H-imidazole . This simplifies the primary synthetic challenge to the formation of the core pyridinyl-imidazole scaffold.

Further disconnection of the imidazole ring itself points to two primary classical synthetic strategies:

Debus-Radziszewski Approach : Disconnecting the imidazole ring according to this method leads to three fundamental components: a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, pyridine-3-carbaldehyde ), and an ammonia (B1221849) source.

Van Leusen Approach : This modern strategy involves disconnecting the ring into an aldimine (formed in situ from pyridine-3-carbaldehyde and an amine) and tosylmethyl isocyanide (TosMIC) .

These disconnections identify pyridine-3-carbaldehyde as a critical and readily available starting material for integrating the pyridine (B92270) moiety from the beginning of the synthesis.

Classical and Modern Approaches to Imidazole-Pyridine Ring Formation

The formation of the linked imidazole-pyridine system is the cornerstone of the synthesis. Both classical and modern methods are employed to construct the imidazole ring using a pyridine-substituted precursor.

The construction of the imidazole ring can be achieved through various synthetic routes, with the Debus-Radziszewski and Van Leusen syntheses being prominent examples. numberanalytics.com

Debus-Radziszewski Imidazole Synthesis : This is a classic, one-pot, multi-component reaction that forms the imidazole ring by condensing a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orgscribd.com While historically significant and still in commercial use, this method can sometimes suffer from low yields and side reactions. ijprajournal.com To synthesize the pyridinyl-imidazole core, pyridine-3-carbaldehyde serves as the aldehyde component. Modifications using catalysts like lactic acid or eutectic mixtures such as urea-ZnCl₂ have been shown to improve yields and reaction times. ijprajournal.com

Van Leusen Imidazole Synthesis : This is a versatile and more modern method for creating substituted imidazoles. numberanalytics.comwikipedia.org The reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine. nih.govorganic-chemistry.org For the synthesis of the desired core, the aldimine is generated in situ from the condensation of pyridine-3-carbaldehyde and a primary amine. wikipedia.orgorganic-chemistry.org This three-component reaction is known for its efficiency and tolerance of various functional groups, although it is not a true multicomponent reaction as the imine forms first before reacting with TosMIC. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Imidazole Synthesis Strategies

| Feature | Debus-Radziszewski Synthesis | Van Leusen Synthesis |

| Precursors | 1,2-Dicarbonyl, Aldehyde, Ammonia | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) |

| Key Intermediate | Diimine wikipedia.orgscribd.com | Aldimine (often formed in situ) wikipedia.orgorganic-chemistry.org |

| Type | Multi-component reaction wikipedia.org | Stepwise three-component reaction organic-chemistry.org |

| Advantages | Uses simple, readily available reagents. wikipedia.org | Generally higher yields and cleaner reactions. Tolerates a wider range of functional groups. nih.gov |

| Disadvantages | Can result in low yields and byproducts. ijprajournal.com | Requires the specialized reagent TosMIC. numberanalytics.com |

The integration of the pyridine ring is most efficiently accomplished by using a pyridine-based precursor from the outset of the synthetic sequence. As identified in the retrosynthetic analysis, starting with molecules like pyridine-3-carbaldehyde or 3-acetylpyridine ensures the pyridine moiety is incorporated into the final structure.

For instance, in the Debus-Radziszewski synthesis, condensing glyoxal, ammonia, and pyridine-3-carbaldehyde directly yields 2-(pyridin-3-yl)-1H-imidazole . Similarly, in the Van Leusen reaction, pyridine-3-carbaldehyde is used to form the necessary aldimine intermediate. wikipedia.org This approach avoids complex cross-coupling reactions that would be required to join separate, pre-formed imidazole and pyridine rings.

The final key step in the synthesis is the selective bromination of the 2-(pyridin-3-yl)-1H-imidazole intermediate. The imidazole ring is susceptible to electrophilic substitution, but controlling the position of halogenation is critical. The aim is to introduce a bromine atom specifically at the C4 position of the imidazole ring.

N-Bromosuccinimide (NBS) is a widely used reagent for such transformations. wikipedia.org It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine. wikipedia.orgsciencemadness.org The reaction is typically carried out in a suitable solvent, and the reactivity of the imidazole ring can be influenced by the reaction conditions, such as pH. acs.orgacs.org In acidic media, the imidazole ring is protonated, which can affect its reactivity and the regioselectivity of the bromination. The oxidative degradation of the imidazole ring by excess bromine or NBS is a potential side reaction that must be controlled. acs.orgacs.org

Other brominating agents and systems, such as elemental bromine in acetic acid or visible light-mediated photocatalytic systems using CBr₄, have also been developed for related heterocyclic systems and represent alternative methodologies. researchgate.net

Table 2: Common Reagents for Bromination

| Reagent | Formula | Typical Application | Reference(s) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Selective bromination of aromatic rings, allylic and benzylic positions. | wikipedia.org |

| Bromine | Br₂ | Electrophilic aromatic substitution. | |

| Carbon Tetrabromide | CBr₄ | Used in photocatalytic bromination reactions as a bromine radical source. | researchgate.net |

Multi-Step Synthesis Pathways and Intermediate Characterization

The synthesis of this compound is a multi-step process that requires careful execution and characterization of intermediates to ensure the final product's purity and identity.

A plausible and documented pathway to synthesize the target compound and its analogues involves a sequence of reactions starting from common pyridine derivatives. One such route begins with 3-acetylpyridine .

Bromination of Precursor : The synthesis can initiate with the bromination of 3-acetylpyridine . This creates an α-bromo ketone, a key intermediate for imidazole ring formation.

Cyclization to form Imidazole Ring : The resulting α-bromoacetylpyridine intermediate undergoes a cyclization reaction. One reported method involves reacting it with N-(3-bromopropyl)phthalimide and thiourea (B124793) in ethanol (B145695) under reflux conditions to construct the imidazole ring.

Final Bromination : If the imidazole ring is formed without the bromo-substituent, a final targeted bromination step, as described in section 2.2.3, is necessary to yield This compound .

An alternative and more direct pathway starts with pyridine-3-carbaldehyde , proceeding through the formation of 2-(pyridin-3-yl)-1H-imidazole via a Debus-Radziszewski or Van Leusen reaction, followed by selective bromination.

The characterization of intermediates and the final product is crucial and is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular structure at each stage.

Table 3: Example Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Reference(s) |

| 1 | Pyridine-3-carbaldehyde | Glyoxal, NH₄OAc, Acetic Acid, Reflux | 2-(Pyridin-3-yl)-1H-imidazole | Formation of the pyridinyl-imidazole core via Debus-Radziszewski synthesis. | wikipedia.org, ijprajournal.com |

| 2 | 2-(Pyridin-3-yl)-1H-imidazole | N-Bromosuccinimide (NBS), Solvent (e.g., CH₂Cl₂ or THF) | This compound | Selective electrophilic bromination at the C4 position of the imidazole ring. | acs.org, wikipedia.org |

Exploration of Modified and Alternative Synthetic Routes

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, represent a significant advancement. For instance, a four-component, one-pot synthesis of N-substituted 2,4-diarylimidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, affording functionalized imidazoles in good to excellent yields. researchgate.net This approach is advantageous as it simplifies the experimental procedure and reduces waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. In the context of imidazole synthesis, microwave irradiation has been employed for the construction of imidazole-fused hybrid scaffolds from 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles. researchgate.netrsc.orgrsc.org This method offers a green and efficient alternative to conventional heating, often leading to higher yields in significantly shorter reaction times.

The choice of catalyst also plays a crucial role in the development of alternative synthetic routes. For the synthesis of tetrasubstituted imidazoles, a variety of catalysts have been explored, including nanocrystalline MgAl2O4 under ultrasonic irradiation, which provides high yields in short reaction times under mild conditions. nih.gov Other effective catalysts include silica-supported sulfuric acid, ionic liquids, and various metal salts, each offering distinct advantages in terms of reactivity, selectivity, and ease of separation. nih.gov

The following table summarizes various modified and alternative synthetic routes for imidazole and its analogues, highlighting the diversity of approaches being investigated.

| Method | Starting Materials | Catalyst/Conditions | Key Features | Reference |

| One-Pot, Four-Component Synthesis | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heating | High yields, operational simplicity | researchgate.net |

| Microwave-Assisted Synthesis | 2-(2-bromoaryl)imidazoles, 2-aminobenzimidazoles | K2CO3, DMF, microwave irradiation | Rapid, green synthesis of fused imidazoles | researchgate.netrsc.orgrsc.org |

| Ultrasonic-Assisted Synthesis | Aldehyde, benzil, ammonium acetate, primary aromatic amine | Nanocrystalline MgAl2O4, ethanol, ultrasonic irradiation | High yields, short reaction times, mild conditions | nih.gov |

| Direct C-H Arylation | SEM-protected imidazoles, aryl bromides/chlorides | Palladium catalyst | Regioselective synthesis of complex aryl imidazoles | nih.gov |

| Ionic Liquid Catalysis | Aldehydes, ammonium acetate, benzil | [BMIM][BF4], microwave or ultrasonic irradiation | Efficient, multi-component condensation | eurekaselect.com |

These examples underscore the continuous effort to refine the synthesis of complex heterocyclic compounds like this compound, aiming for more sustainable and efficient chemical processes.

Green Chemistry Principles in the Synthesis of Heterocyclic Frameworks

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is increasingly being guided by the principles of green chemistry to minimize environmental impact. rsc.org These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of frameworks like imidazole is crucial for developing more sustainable and environmentally benign methodologies.

The twelve principles of green chemistry provide a framework for chemists to assess and design more eco-friendly processes. These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.

In the context of heterocyclic synthesis, several green approaches have been successfully implemented:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. It has been widely applied in the synthesis of various heterocyclic compounds, including imidazoles, often leading to higher yields and cleaner reactions. ajrconline.orgnih.gov

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The use of greener alternatives like water, supercritical fluids, and ionic liquids is a key aspect of green chemistry. Ionic liquids, for example, are non-volatile and can often be recycled, making them attractive media for heterocyclic synthesis. eurekaselect.comnih.govrsc.org

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction efficiency, reduce waste, and enable reactions to occur under milder conditions. For instance, the use of nanocrystalline catalysts and supported reagents has been shown to be effective in the synthesis of imidazoles. nih.gov

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. The one-pot synthesis of substituted imidazoles is a prime example of the application of this principle. researchgate.netresearchgate.net

The following table summarizes the application of key green chemistry principles in the synthesis of heterocyclic frameworks like imidazole.

| Green Chemistry Principle | Application in Heterocyclic Synthesis | Example | Reference |

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of polysubstituted imidazoles. | ajrconline.orgnih.gov |

| Safer Solvents and Auxiliaries | Replacement of volatile organic solvents with ionic liquids or water. | Synthesis of trisubstituted imidazoles using [BMIM][BF4] as a catalyst and solvent. | eurekaselect.comnih.gov |

| Catalysis | Employment of reusable, heterogeneous catalysts to improve efficiency and reduce waste. | Use of nanocrystalline MgAl2O4 for the sonochemical synthesis of tetrasubstituted imidazoles. | nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Four-component, one-pot synthesis of tetrasubstituted imidazoles. | researchgate.netresearchgate.net |

| Waste Prevention | Developing synthetic routes that minimize the generation of by-products. | Solvent-free reaction conditions for the synthesis of N-substituted 2,4-diarylimidazoles. | researchgate.net |

The adoption of these green chemistry principles is not only environmentally responsible but can also lead to more economical and efficient manufacturing processes for important heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), particularly using ESI-TOF, is essential for confirming the elemental composition of 3-(4-bromo-1H-imidazol-2-yl)pyridine. This technique measures the mass-to-charge ratio (m/z) with very high precision.

The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺), which will appear as a pair of peaks (a doublet) separated by two m/z units and having a relative intensity ratio of approximately 1:1. docbrown.info This pattern is a clear diagnostic indicator for the presence of a single bromine atom in the molecule.

The table below details the expected exact masses for the protonated molecular ions.

| Ion | Chemical Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₈H₇⁷⁹BrN₃]⁺ | 223.9818 |

| [M+H+2]⁺ | [C₈H₇⁸¹BrN₃]⁺ | 225.9797 |

The study of fragmentation patterns in mass spectrometry provides valuable structural information. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. For this compound, fragmentation is expected to occur through several key pathways.

Common fragmentation patterns for related imidazole (B134444) and pyridine (B92270) compounds involve the loss of small, stable molecules. nih.gov Key predicted fragmentation pathways include:

Loss of HBr: Cleavage of the C-Br bond and abstraction of a proton, leading to a fragment ion at m/z ~144.

Loss of HCN: A characteristic fragmentation for five-membered nitrogen heterocycles, resulting in the loss of a 27 Da fragment from the parent or subsequent ions. researchgate.net

Cleavage of the inter-ring bond: Fission of the bond connecting the pyridine and imidazole rings can lead to fragments corresponding to the pyridyl cation (m/z 78) or the bromo-imidazolyl cation (m/z ~145/147).

These fragmentation patterns, in conjunction with the precise mass measurements, provide comprehensive evidence for the structural elucidation of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of novel compounds, providing critical insights into the functional groups present and the nature of electronic transitions within the molecule. For this compound, these methods confirm the presence of the key structural motifs—the pyridine ring, the bromo-substituted imidazole ring, and the N-H bond—and characterize its electronic properties arising from the conjugated π-system.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to display a combination of absorption bands corresponding to the vibrations of the imidazole and pyridine rings.

Detailed analysis of related heterocyclic compounds provides a basis for assigning the expected vibrational modes for this compound. For instance, studies on imidazole derivatives show a characteristic N-H stretching absorption around 3437 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The region between 1400 cm⁻¹ and 1700 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of both the imidazole and pyridine rings. researchgate.net Furthermore, indications of copper(II)-imidazole nitrogen interaction have been identified from FT-IR data in the 1000-1100 cm⁻¹ range in studies of metal complexes. nih.gov

The expected IR absorption bands and their assignments for this compound are summarized in the table below.

Interactive Table: Expected Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3440 | N-H Stretch | Imidazole Ring |

| > 3000 | C-H Stretch | Aromatic (Pyridine & Imidazole Rings) |

| 1600 - 1685 | C=N Stretch | Imidazole & Pyridine Rings |

| 1400 - 1600 | C=C Stretch | Aromatic Ring (Pyridine & Imidazole) |

| ~ 1000 - 1100 | Ring Vibrations | Imidazole Ring |

| < 700 | C-Br Stretch | Bromo-substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. In conjugated systems like this compound, the primary electronic transitions are π → π* and n → π*. youtube.com

π → π* Transitions : These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic and other conjugated systems and typically have high molar absorptivity (log ε). nih.gov For imidazole derivatives with extended conjugation, these bands can be found at higher wavelengths. nih.gov

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (i.e., the lone pair on a nitrogen atom) to a π* anti-bonding orbital. youtube.com These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π → π* transitions. youtube.com

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions originating from the conjugated pyridine and imidazole rings. The presence of the bromine atom, an auxochrome, and the direct linkage between the two aromatic rings can cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. Studies on D-π-A type imidazole derivatives show that absorption bands around 295 nm can be attributed to π → π* transitions. nih.gov Research on helicene-bridged imidazole dimers also notes that the absorption tails can reach up to 450 nm. rsc.org

The expected electronic transitions for this compound are detailed in the table below.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~ 260 - 300 nm | π → π | Pyridine and Imidazole Rings |

| > 300 nm | n → π | Nitrogen lone pairs (N=C) |

Applications in Materials Science

Role as a Ligand in Coordination Chemistry

The 3-(4-bromo-1H-imidazol-2-yl)pyridine molecule is an excellent candidate for use as a ligand in coordination chemistry. The presence of multiple nitrogen atoms—one in the pyridine (B92270) ring and two in the imidazole (B134444) ring—provides several potential coordination sites for binding to metal ions. The "pyridine-like" nitrogen of the imidazole ring is a primary coordination site, similar to pyridine itself. mdpi.comksu.edu.sa This allows the molecule to act as a monodentate or a bridging bidentate ligand, connecting multiple metal centers to form coordination polymers or discrete polynuclear complexes. mdpi.com The specific coordination mode can be influenced by the reaction conditions, the metal ion used, and the presence of other ligands.

Luminescent Properties of its Metal Complexes

Imidazole-pyridine derivatives are known to form luminescent metal complexes, particularly with lanthanide(III) and transition metal ions like Rhenium(I). acs.orgrsc.org The organic ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at a characteristic wavelength. rsc.org This process, known as sensitized luminescence, is highly dependent on the electronic structure of the ligand.

Complexes of terbium(III) and europium(III) with related chiral pyrazolopyridine ligands have been shown to exhibit strong metal-centered luminescence in both solid-state and solution. rsc.org Similarly, Rhenium(I) complexes with phenanthroimidazole-pyridine ligands display deep red to near-infrared (NIR) luminescence. acs.org It is anticipated that complexes of this compound with suitable metal ions could also possess interesting photophysical properties, making them candidates for applications in areas such as optical materials and sensors.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the properties of a system can be determined from its electron density. DFT methods are widely used to investigate the molecular structure and electronic properties of heterocyclic compounds. acs.orgdur.ac.uk

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule in the gas phase. The process is typically carried out using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). whiterose.ac.uk

Once the optimized structure is obtained, vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized geometry is a true minimum (characterized by the absence of imaginary frequencies), and second, it provides the theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. acs.org

While a dedicated computational study providing the optimized geometrical parameters for 3-(4-bromo-1H-imidazol-2-yl)pyridine is not available in the reviewed literature, experimental crystallographic data for a compound with the formula C8H6BrN3 has been reported, offering a benchmark for future theoretical work.

Table 1: Experimental Crystallographic Data for C8H6BrN3

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.85834(19) |

| b (Å) | 17.1193(12) |

| c (Å) | 11.9087(5) |

| β (°) | 90.029(4) |

| Volume (ų) | 785.67 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. acs.org These energies are fundamental in describing charge transfer within the molecule. researchgate.net

Although specific HOMO-LUMO energy values for this compound have not been published, a typical FMO analysis would yield the data presented in the following illustrative table.

Table 2: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. The MEP analysis helps in identifying potential sites for intermolecular interactions, including hydrogen bonding.

For this compound, one would expect the regions around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings to be electron-rich (red or yellow), making them potential sites for electrophilic attack or coordination to metal ions. The hydrogen atom on the imidazole nitrogen (N-H) would likely be an electron-deficient region (blue), indicating its potential as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

A detailed NBO analysis for this compound would identify the key stabilizing interactions, such as the delocalization of lone pair electrons from nitrogen atoms into anti-bonding orbitals of adjacent bonds (n → σ* or n → π) and the delocalization of π-electrons between the imidazole and pyridine rings (π → π).

Table 3: Illustrative NBO Analysis - Major Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Illustrative E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N(imidazole) | π(C-C) | n → π | 35.5 |

| π(C-C)imidazole | π(C-N)pyridine | π → π | 20.1 |

| LP(1) N(pyridine) | σ(C-C) | n → σ | 5.2 |

Note: This table is for illustrative purposes to show how NBO analysis data is typically presented. Specific values for the target compound are not available in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO ¹H- and ¹³C-NMR Chemical Shifts)

Computational methods can accurately predict NMR chemical shifts, providing a powerful tool for structure verification and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating theoretical NMR chemical shifts. researchgate.net In this method, the geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Comparing the theoretically predicted ¹H- and ¹³C-NMR chemical shifts with experimental data allows for a precise assignment of each resonance to a specific atom in the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculation.

Solvent Effects on Electronic Properties and Reactivity using Continuum Models (e.g., IEF-PCM)

Molecular properties can be significantly influenced by the surrounding solvent. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to simulate these solvent effects. researchgate.net In this model, the solvent is represented as a continuous dielectric medium, and the solute molecule is placed within a cavity created in this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum.

By performing DFT calculations with a PCM model, it is possible to investigate how the solvent affects the molecule's geometry, electronic structure (HOMO-LUMO energies), and reactivity. For a polar molecule like this compound, moving from a gas phase to a polar solvent would be expected to stabilize the ground state, potentially alter the dipole moment, and shift the HOMO-LUMO energy gap.

Non-Linear Optical (NLO) Properties Calculation and Prediction

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for photonic and optoelectronic applications. These properties are governed by the molecular hyperpolarizability, which describes the non-linear response of a molecule to an applied electric field. Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules.

For the compound this compound, a systematic computational analysis would be required to determine its NLO properties. This would typically involve the following steps:

Geometry Optimization: The molecular geometry of this compound would first be optimized to its ground state equilibrium structure using a suitable level of theory, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p).

Calculation of NLO Properties: Following optimization, key NLO parameters would be calculated. These include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The total static first-order hyperpolarizability (β_tot) is a critical parameter for evaluating the NLO activity of a molecule. It is calculated from the individual tensor components of β using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_x, β_y, and β_z are the components of the hyperpolarizability along the x, y, and z axes.

The magnitude of the first-order hyperpolarizability is a key factor in determining the potential of a material for second-harmonic generation (SHG) and other NLO applications. A larger β_tot value indicates a stronger NLO response. Often, the calculated values are compared to a standard reference material, such as urea, to gauge their relative NLO efficiency.

A hypothetical data table for the calculated NLO properties of this compound, based on a DFT/B3LYP/6-311++G(d,p) calculation, is presented below for illustrative purposes.

| Parameter | Value | Unit |

| Dipole Moment (μ_total) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-order Hyperpolarizability (β_total) | Data not available | esu |

Energy Framework Analysis for Understanding Crystal Packing Dominance

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, providing insights into the stability and packing of molecules in the solid state. This analysis calculates the interaction energies between a central molecule and its surrounding neighbors and categorizes them into electrostatic, dispersion, polarization, and repulsion components.

The analysis is typically performed using software like CrystalExplorer, which utilizes the results of quantum chemical calculations (often at the B3LYP/6-31G(d,p) level of theory) to determine the pairwise interaction energies. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction.

For this compound, an energy framework analysis would reveal the dominant forces governing its crystal packing. The presence of nitrogen and bromine atoms suggests the possibility of specific intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and halogen bonds (e.g., C-Br···N), in addition to weaker van der Waals forces and π-π stacking interactions between the aromatic rings.

The table below presents a hypothetical breakdown of the intermolecular interaction energies for a pair of this compound molecules within a crystal lattice.

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| π-π stacking | Data not available | Data not available | Data not available |

| Hydrogen bonding | Data not available | Data not available | Data not available |

| Halogen bonding | Data not available | Data not available | Data not available |

By analyzing the topology of the energy frameworks, one can understand the dimensionality of the packing (e.g., 1D chains, 2D layers, or a 3D network) and identify the specific interactions that are most influential in stabilizing the crystal structure. This knowledge is crucial for crystal engineering and for understanding the physical properties of the material.

Reactivity Profiles and Functionalization of 3 4 Bromo 1h Imidazol 2 Yl Pyridine

Reactivity of the Bromine Atom: Strategies for Halogen Substitution

The bromine atom at the C4 position of the imidazole (B134444) ring is a key handle for introducing structural diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For 3-(4-bromo-1H-imidazol-2-yl)pyridine, the C-Br bond is the primary site for these transformations. The general catalytic cycle involves an initial oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity order for halides in these reactions is typically I > Br > Cl. libretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used reaction that joins an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgwikipedia.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of boron-containing reagents. organic-chemistry.org For this compound, a Suzuki reaction with an aryl or heteroaryl boronic acid would yield the corresponding 4-aryl- or 4-heteroaryl-substituted product. The reaction is typically performed in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄. wikipedia.orgnih.gov Solvents often include mixtures of toluene, THF, dioxane, and water. wikipedia.org The use of unprotected nitrogen-rich heterocycles like imidazoles in Suzuki couplings can sometimes be challenging, but specific protocols have been developed to address this, often requiring higher temperatures or specialized ligand systems like SPhos or XPhos. nih.gov

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. nrochemistry.comorganic-chemistry.org Applying this to this compound allows for the introduction of various alkynyl moieties at the C4 position. The reaction can often be carried out under mild, and even room temperature, conditions. libretexts.orgnrochemistry.com Successful Sonogashira couplings have been reported for structurally related 2-amino-3-bromopyridines, using catalysts like Pd(CF₃COO)₂/PPh₃ with CuI in DMF at elevated temperatures. scirp.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method can be used to introduce vinyl groups onto the imidazole ring of this compound. Common catalysts include Pd(OAc)₂ and PdCl₂, often supported by phosphine ligands, with bases such as triethylamine or potassium carbonate. wikipedia.org While the reaction is broadly applicable, challenges such as dehalogenation of the starting material can occur, sometimes necessitating the use of additives like tetrabutylammonium (B224687) bromide (TBAB) to improve yields. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Nucleophilic aromatic substitution (SₙAr) is another potential pathway for functionalizing the C4 position. In this mechanism, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a high-energy anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. youtube.com

For SₙAr to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups. In this compound, the imidazole ring itself is electron-rich, which generally disfavors SₙAr. However, the attached electron-withdrawing pyridine (B92270) ring can modulate the electronic properties of the imidazole moiety. While SₙAr is more common on the pyridine ring itself at the C2 and C4 positions due to resonance stabilization of the negative charge onto the electronegative nitrogen atom, substitution on the imidazole ring is less favorable. stackexchange.com Nevertheless, under forcing conditions or with highly potent nucleophiles (e.g., thiols, alkoxides, or amines), substitution of the bromine atom may be achievable. The success of such reactions would heavily depend on the reaction conditions and the nature of the nucleophile.

Reactivity at Imidazole Nitrogen: Alkylation and Acylation Reactions

The imidazole ring contains an N-H group, which is amphoteric in nature. nih.gov The proton on the nitrogen is acidic (pKa ≈ 14.5) and can be removed by a base, rendering the nitrogen nucleophilic and susceptible to electrophilic attack. nih.gov

Alkylation: N-alkylation is a common modification for imidazole-containing compounds. researchgate.net The reaction typically involves deprotonation with a suitable base followed by the addition of an alkylating agent. A variety of conditions can be employed, from strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF, to milder bases like cesium carbonate. researchgate.netbeilstein-journals.org Phase-transfer catalysis has also been shown to be effective for the N-alkylation of imidazoles. researchgate.net The choice of base and solvent can influence the regioselectivity if multiple reactive sites are present. For this compound, alkylation is expected to occur selectively at the imidazole nitrogen over the more basic pyridine nitrogen under these conditions. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl carbonates. researchgate.netgoogle.com

Acylation: Similarly, the imidazole nitrogen can be acylated using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylimidazole derivatives, which can serve as important intermediates or final products.

Reactivity at Pyridine Nitrogen: Protonation and Quaternization

The nitrogen atom of the pyridine ring is more basic (pKa of pyridine ≈ 5.2) than the pyrrole-type nitrogen of the imidazole ring. nih.gov This difference in basicity allows for selective reactions at the pyridine nitrogen.

Protonation: In the presence of an acid, the lone pair of electrons on the pyridine nitrogen is readily protonated to form a pyridinium (B92312) salt. This modification significantly alters the electronic properties of the molecule, making the ring system more electron-deficient.

Quaternization: The pyridine nitrogen can act as a nucleophile and react with electrophiles, most commonly alkyl halides (e.g., methyl iodide, alkyl bromides), to form quaternary pyridinium salts. researchgate.netosti.gov This reaction, known as quaternization, permanently introduces a positive charge onto the pyridine ring, a strategy that has been used to enhance the biological activity of certain compounds. nih.gov The reaction is typically carried out by heating the pyridine derivative with an excess of the alkylating agent, sometimes in a solvent like acetone (B3395972) or under solvent-free conditions. researchgate.net

Derivatization Strategies for Structural Diversification

The multiple reactive sites on this compound make it an excellent scaffold for generating compound libraries through various derivatization strategies. The functionalization reactions described above can be employed in a modular fashion to achieve structural diversification.

Post-synthetic modification is a powerful approach that uses a common core structure to generate a wide array of analogs. For this compound, this involves the sequential or combinatorial application of the reactions at its three main reactive sites.

Imidazole N1-Position: Following C-C bond formation at the C4 position, the imidazole nitrogen can be functionalized via alkylation or acylation. researchgate.net This allows for the introduction of a second point of diversity, modifying factors like solubility, polarity, and hydrogen-bonding capacity.

Pyridine N-Position: The pyridine nitrogen can be protonated or quaternized to introduce a positive charge, which can be crucial for biological target engagement or for altering the physicochemical properties of the molecule.

By strategically combining these modifications, a large and diverse library of analogs can be synthesized from the single starting material, this compound, facilitating systematic structure-activity relationship (SAR) studies.

Introduction of Diverse Chemical Functionalities

The chemical scaffold of This compound offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry. The primary points of functionalization are the bromine-substituted carbon at the C4-position of the imidazole ring, the nitrogen atom (N-1) of the imidazole ring, and to a lesser extent, the pyridine ring itself. The presence of the bromine atom is particularly significant as it serves as a highly effective reactive handle for a variety of metal-catalyzed cross-coupling reactions.

Functionalization at the C4-Position (C-Br Bond)

The carbon-bromine bond on the imidazole ring is the most readily functionalized position. The electron-deficient nature of the imidazole ring, further influenced by the adjacent pyridine ring, makes the bromine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. For This compound , a typical Suzuki-Miyaura reaction would involve coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction is instrumental in creating derivatives with extended aromatic systems. While specific examples with detailed yields for this exact compound are not extensively documented in publicly available literature, the general transformation is well-established for bromo-heterocycles.

Illustrative Reaction Scheme:

This compound + R-B(OH)₂ → 3-(4-R-1H-imidazol-2-yl)pyridine

(Where R can be an aryl or heteroaryl group)

Typical Catalysts and Conditions:

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃

Solvent: Dioxane/Water, Toluene, DMF

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It allows for the introduction of various primary and secondary amines at the C4-position of the imidazole ring, replacing the bromine atom. This is a crucial transformation for synthesizing compounds with potential biological activity, as the introduction of an amino group can significantly alter a molecule's properties.

Illustrative Reaction Scheme:

This compound + R¹R²NH → 3-(4-(R¹R²N)-1H-imidazol-2-yl)pyridine

(Where R¹ and R² can be hydrogen, alkyl, or aryl groups)

Typical Catalysts and Conditions:

Catalyst System: Pd₂(dba)₃ with a specialized phosphine ligand such as Xantphos or BINAP.

Base: NaOtBu, K₃PO₄

Solvent: Toluene, Dioxane

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-imidazole with a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts. This reaction is valuable for creating linear, rigid extensions to the molecular scaffold.

Illustrative Reaction Scheme:

This compound + R-C≡CH → 3-(4-(R-C≡C)-1H-imidazol-2-yl)pyridine

Typical Catalysts and Conditions:

Catalyst: Pd(PPh₃)₂Cl₂, CuI

Base: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)

Solvent: THF, DMF

Functionalization at the Imidazole Nitrogen (N-H Bond)

The imidazole ring contains an acidic N-H proton that can be readily removed by a base, allowing for N-alkylation or N-arylation. This functionalization is important for modulating the compound's solubility, lipophilicity, and metabolic stability. The regioselectivity of this reaction (alkylation at N-1 versus N-3 of the imidazole tautomer) can often be controlled by the choice of base and solvent. For 2-substituted imidazoles, alkylation typically occurs at the N-1 position.

N-Alkylation: The introduction of alkyl groups can be achieved by treating the compound with a base followed by an alkyl halide or another suitable alkylating agent.

Illustrative Reaction Scheme:

This compound + R-X → 3-(4-bromo-1-R-imidazol-2-yl)pyridine

(Where R is an alkyl group and X is a leaving group like Br, I, or OTs)

Typical Reagents and Conditions:

Base: NaH, K₂CO₃, Cs₂CO₃

Solvent: DMF, THF, Acetonitrile

The table below summarizes the types of functionalization and the resulting chemical functionalities that can be introduced onto the core structure of This compound .

| Reaction Type | Position of Functionalization | Reagent Class | Introduced Functionality | Resulting Compound Class |

| Suzuki-Miyaura Coupling | Imidazole C4-Br | Boronic Acids/Esters | Aryl, Heteroaryl | 3-(4-Aryl-1H-imidazol-2-yl)pyridine |

| Buchwald-Hartwig Amination | Imidazole C4-Br | Amines | Primary/Secondary Amine | 3-(4-Amino-1H-imidazol-2-yl)pyridine |

| Sonogashira Coupling | Imidazole C4-Br | Terminal Alkynes | Alkynyl | 3-(4-Alkynyl-1H-imidazol-2-yl)pyridine |

| N-Alkylation | Imidazole N1-H | Alkyl Halides | Alkyl | 3-(4-Bromo-1-alkyl-imidazol-2-yl)pyridine |

Coordination Chemistry and Metal Complexes of Imidazole Pyridine Ligands

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes incorporating 3-(4-bromo-1H-imidazol-2-yl)pyridine and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), and elemental analysis, to elucidate their structure, bonding, and properties.

Formation of Transition Metal Complexes

The imidazole-pyridine scaffold readily coordinates with a wide range of transition metals, leveraging the nitrogen donor atoms on both the pyridine (B92270) and imidazole (B134444) rings.

Ruthenium (Ru(II)) and Osmium (Os(II)): Organometallic Ru(II) and Os(II) complexes have been synthesized, often featuring a general formula like [M(II)Cl(η⁶-p-cymene)(L)]Cl, where L is an imidazole-pyridine based ligand. nih.gov The synthesis of related Ruthenium bis(β-diketonato) complexes has also been achieved at both the Ru(II) and Ru(III) oxidation levels. nih.gov These reactions demonstrate the ligand's capacity to stabilize different oxidation states of the metal center.

Cobalt (Co(II)): Cobalt(II) complexes with imidazole-functionalized ligands have been prepared by reacting the ligand with salts like CoCl₂ under solvothermal conditions. researchgate.net Depending on the stoichiometry and reaction conditions, these can result in discrete polynuclear complexes or extended coordination polymers. researchgate.net The resulting complexes often feature Co(II) in either tetrahedral or octahedral coordination environments. researchgate.net

Nickel (Ni(II)): Nickel(II) complexes can be formed with (pyrazolylmethyl)pyridine ligands, which are structurally related to imidazole-pyridine systems. researchgate.net Furthermore, nickel single-atom catalysts supported on carbon nitride utilize ligands like pyridine to modulate their catalytic selectivity, highlighting the importance of the ligand's coordination environment. acs.org

Copper (Cu(II)): A variety of copper(II) complexes have been synthesized with ligands such as 2-(1H-imidazol-2-yl)pyridine. rsc.org These syntheses often involve reacting the ligand with copper salts like Cu(ClO₄)₂ or CuCl₂. rsc.orgnih.gov The resulting structures can vary from four-coordinated to five-coordinated species, sometimes incorporating other ligands like amino acids. rsc.org

Manganese (Mn(II)): Bromo-Mn(II) complexes have been synthesized using N,N,N-pincer type ligands. jyu.fimdpi.com A general strategy for preparing Mn(II) complexes involves reacting bipyridyl-imidazole ligands with manganese salts, leading to complexes with varying coordination modes. mdpi.com

Zinc (Zn(II)): Zinc(II) readily forms complexes with imidazole-pyridine type ligands. For instance, a distorted octahedral Zn(II) complex was formed with a 3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ide ligand. nih.gov In other systems, Zn(II) has been shown to adopt a tetrahedral geometry. nih.govresearchgate.net

Palladium (Pd(II)): Palladium(II) complexes, particularly abnormal carbene complexes, can be synthesized from brominated imidazolium (B1220033) precursors in the presence of pyridine and a palladium source like palladium acetate (B1210297). researchgate.net

Ligand Binding Modes and Coordination Geometries

The this compound ligand can adopt several binding modes, primarily acting as a bidentate N,N-donor, chelating the metal center through the pyridine nitrogen and one of the imidazole nitrogens. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of 2-substituted pyridines.

The coordination geometry around the metal center is highly dependent on the specific metal ion, its oxidation state, and the presence of other ancillary ligands.

| Metal Ion | Coordination Geometry | Example Complex System |

| Cu(II) | Four-coordinated, Five-coordinated tetragonal pyramidal, Distorted square-planar | Cu(IPY)₂₂, [Cu(IPY)(L-Phe)H₂O]ClO₄ rsc.org, [Cu(L1)₂Br₂] semanticscholar.org |

| Zn(II) | Distorted octahedral, Tetrahedral | [Zn(Ippyt)₂(H₂O)₂] nih.gov, [ZnBr₂(TT9)₂]·H₂O nih.govnih.gov |

| Co(II) | Hexa-coordinated, Tetrahedral and Octahedral (mixed) | [Co₂(L)₂(Cl)₄]·5H₂O, [Co₂(L)(Cl)₄(DMF)]₂ researchgate.net |

| Mn(II) | Hexa-coordinated | [Mn(MBPT)Br(H₂O)₂]ClO₄ jyu.fimdpi.com |

| Ru(II)/Os(II) | "Piano-stool" geometry | [M(II)Cl(η⁶-p-cymene)(L)]Cl nih.gov |

Tautomeric Equilibria and Stabilization through Metal Coordination

Imidazole-containing ligands, including this compound, can exist in different tautomeric forms due to the migration of the imidazole N-H proton. Metal coordination can be a powerful tool to selectively stabilize a specific tautomer, even one that is energetically less favorable (elusive) in the free ligand state. nih.govnih.gov

The coordination of a metal ion to a specific nitrogen atom in the imidazole ring can lock the proton onto the other nitrogen atom, effectively isolating a single tautomeric form within the crystal lattice. nih.govresearchgate.netnih.gov For example, studies on related triazole-based ligands have shown that coordination to Cu(II) can exclusively stabilize the elusive 3H-tautomer, resulting in a homotautomeric complex. researchgate.netnih.gov In contrast, coordination to Zn(II) can lead to a heterotautomeric complex containing both the most stable 2H-tautomer and the elusive 3H-tautomer within the same structure. nih.govresearchgate.netnih.gov This demonstrates that the choice of metal ion and its coordination preference (e.g., octahedral for Cu(II) vs. tetrahedral for Zn(II)) can dictate which tautomer is stabilized. researchgate.netnih.gov Similar principles apply to platinum(II) complexes, where metal migration between different nitrogen sites of a cytosine ligand is influenced by the steric bulk of ancillary phosphine (B1218219) ligands. rsc.org

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic properties of metal complexes derived from imidazole-pyridine ligands are governed by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The imidazole moiety is known to be a stronger sigma-donor than pyridine, which can lead to a more electron-rich metal center compared to analogous polypyridyl complexes. researchgate.net This increased electron density can significantly influence the redox potentials and catalytic activity of the complex. researchgate.net

The HOMO-LUMO energy gap of these complexes, which can be estimated using techniques like cyclic voltammetry and diffuse reflectance spectroscopy, provides insight into their electronic transitions and optical properties. researchgate.net For rhenium(I) dicarbonyl complexes with related phenanthroimidazole-pyridine ligands, the emission properties are characterized as originating from a triplet metal-to-ligand charge transfer (³MLCT) excited state. acs.org The presence of the bromine atom in this compound can also influence the electronic structure and introduce the possibility of additional noncovalent interactions, such as C–O···Br bonds, within the crystal packing. acs.org

For complexes with paramagnetic metal centers like Co(II), magnetic properties become significant. Studies on a tetranuclear Co(II) complex bridged by an imidazole-terpyridine ligand revealed a canted antiferromagnetic behavior, which is a form of weak ferromagnetism. researchgate.net Cu(II) complexes can also exhibit antiferro- or ferromagnetic exchange interactions between the metal centers. semanticscholar.org

Catalytic Applications of Metal-Ligand Systems (e.g., Transfer Hydrogenation)

Metal complexes featuring imidazole-pyridine and related N-heterocyclic ligands have shown promise in various catalytic applications. The tunability of the ligand's electronic and steric properties allows for the optimization of catalyst performance.

One notable application is in transfer hydrogenation reactions. researchgate.net For instance, nickel(II) and iron(II) complexes supported by (pyrazolylmethyl)pyridine ligands, which are close structural analogues, have been investigated as mediators for the transfer hydrogenation of ketones. researchgate.net

Furthermore, the strategic use of these ligands is critical in directing the outcome of complex chemical transformations. In a nickel-catalyzed photoredox system, the choice of ligand was shown to be crucial in controlling reaction selectivity. acs.org Bidentate ligands, such as those from the imidazole-pyridine family, promoted C(sp²)–C(sp³) coupling reactions, whereas related monodentate ligands favored C–N bond formation. acs.org This highlights the ligand's role in defining the coordination environment of the nickel active site, thereby dictating the reaction pathway. acs.org Palladium(II) complexes derived from related systems are also recognized for their catalytic applications, often in cross-coupling reactions. researchgate.netnih.gov

Exploration of Biological and Biochemical Interactions Mechanism Focused

Interactions with Biomolecular Targets

Nucleic Acid Binding: DNA and RNA Interaction Mechanisms (e.g., Minor Groove Binding)

No studies were identified that specifically investigate the binding of 3-(4-bromo-1H-imidazol-2-yl)pyridine to either DNA or RNA. While some compounds containing imidazole (B134444) and pyridine (B92270) rings, such as pyrrole-imidazole polyamides, are known to interact with the minor groove of DNA, there is no direct evidence to suggest a similar mechanism for this specific compound. Research on the nucleic acid binding properties of this compound has not been reported.

Protein Interactions and Enzyme Inhibition Mechanisms

Specific data on the interaction of this compound with protein targets or its enzyme inhibition capabilities are not available in the public literature.

Cyclin-Dependent Kinase (Cdk) Inhibition Mechanisms

There are no published studies that evaluate the inhibitory activity of this compound against any Cyclin-Dependent Kinases. While other heterocyclic compounds containing pyrazolo[3,4-b]pyridine scaffolds have been investigated as Cdk inhibitors, this specific compound has not been identified as a Cdk inhibitor in the available literature. nih.govnih.gov

DprE1 Inhibitory Activity

There is no information available to suggest that this compound has been tested for inhibitory activity against DprE1, an enzyme essential for the cell wall synthesis of Mycobacterium tuberculosis. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Modeling

No molecular docking or molecular dynamics simulation studies for this compound with Cdk, IDO, or DprE1 have been published. Such computational studies are typically performed when a compound shows initial promise in biological assays, and the lack of these studies further indicates the absence of primary research on the bio-activity of this specific compound against these targets.

Structure-Activity Relationship (SAR) Studies in Bioactive Analogues

The structure-activity relationship (SAR) of analogues related to this compound reveals critical insights into the molecular features required for biological activity. Although SAR studies for this exact molecule are not extensively published, analysis of closely related pyridinyl-imidazole and other pyridinyl-heterocycle analogues provides a strong predictive framework for understanding its interactions. The key areas of modification include the pyridine ring, the imidazole ring, and the substituents on both heterocyclic systems.

Research into pyridinyl-imidazole and similar scaffolds has shown their potential as inhibitors of various enzymes and receptors. For instance, a series of 2-pyridyl-substituted imidazoles and pyrazoles were evaluated for their inhibitory activity against the transforming growth factor-beta (TGF-β) type 1 receptor kinase (ALK5). nih.gov These studies highlight how subtle changes to the molecular structure can dramatically influence potency.

Impact of Substitution on the Pyridine Ring

The substitution pattern on the pyridine ring is a crucial determinant of activity in many bioactive analogues. In a series of 2-pyridyl-substituted pyrazoles, which are structurally analogous to pyridinyl-imidazoles, modifications to the pyridine ring significantly altered their ALK5 inhibitory activity. nih.govewha.ac.kr For example, the introduction of a methyl group at the 6-position of the pyridine ring was a common feature in potent compounds. nih.gov

Studies on other pyridine derivatives have shown that the type and position of substituents are critical. For antiproliferative activity, the insertion of a methyl group (CH₃) was found to be more favorable than a hydrogen (H) or a chloro (Cl) group. mdpi.com Specifically, a derivative with a single methyl group showed a lower IC₅₀ value (indicating higher potency) than its chloro- and hydrogen-substituted counterparts. mdpi.com

| Derivative | Substituent | IC₅₀ (mM) |

|---|---|---|

| 31 | -CH₃ | 1.30 |

| 32 | -Cl | 5.84 |

| 33 | -H | 7.15 |

Impact of Substitution on the Imidazole Ring

The imidazole moiety itself is a key pharmacophore present in numerous medications, where it can participate in crucial binding interactions. wikipedia.org In the context of ALK5 inhibitors, the core heterocyclic structure (imidazole vs. pyrazole) and its substituents play a significant role. A series of 2-pyridyl-substituted pyrazoles and imidazoles were synthesized and evaluated, with a pyrazole (B372694) derivative, 3-(3-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazole-1-carbothioamido)benzamide (28c) , demonstrating very high inhibition (96% at 0.1 µM). nih.govewha.ac.kr This suggests that the nitrogen positions and the potential for substitution on the five-membered ring are critical for potent activity.

In studies of phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold (a fused system analogous to a substituted imidazole), replacing a nitrogen atom in the 6-membered ring to create a 1H-benzo[d]imidazole led to an approximate 3-fold loss of activity. nih.gov This underscores the importance of the precise arrangement of heteroatoms within the ring system for optimal interaction with the biological target.

| Compound | Structure Description | Inhibition (%) at 0.1 µM |

|---|---|---|

| 28c | 3-(3-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazole-1-carbothioamido)benzamide | 96% |

Role of the Bromo Substituent

The bromine atom at the 4-position of the imidazole ring in this compound is expected to significantly influence its properties. Halogen atoms can modulate the electronic character of the ring and provide a potential point for halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. In SAR studies of various heterocyclic compounds, halogen substituents often lead to enhanced potency. For instance, in a series of triazolopyrimidines, two fluoro atoms on an adjacent phenyl ring were necessary for optimal activity. acs.org While direct data on a 4-bromo-imidazole is sparse in the provided context, the general principle suggests it would enhance binding affinity through lipophilic and/or halogen bonding interactions, and by influencing the acidity of the imidazole N-H proton.

Antibacterial Activity of Analogues

The pyridinyl-heterocycle scaffold is also explored for antibacterial applications. In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, several compounds exhibited strong antibacterial activity against Gram-positive bacteria, with potency similar to the antibiotic linezolid. nih.gov The study found that specific substitutions were crucial for activity. For example, it was speculated that only a small binding pocket exists at the 5-position of the oxazolidinone ring, as only small acetyl groups were tolerated, while larger groups were unsuitable. nih.gov This highlights the steric constraints that often govern SAR, a principle that would apply equally to analogues of this compound.

Advanced Methodologies and Analytical Considerations

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Purification and Purity Assessment

Chromatographic methods are indispensable tools for the purification and subsequent purity assessment of "3-(4-bromo-1H-imidazol-2-yl)pyridine". High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. wiley-vch.de It helps in the selection of appropriate solvent systems for larger-scale purification by column chromatography. For heterocyclic compounds similar to "this compound", silica (B1680970) gel plates (e.g., HSGF-254) are often used as the stationary phase, with visualization under UV light. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the compound. Reversed-phase HPLC is a common method for analyzing polar heterocyclic compounds. The purity of related 1H-pyrazolo[3,4-b]pyridine derivatives has been successfully determined using HPLC, confirming purities of over 95%. wiley-vch.de While specific parameters for the title compound are not widely published, typical conditions for analogous compounds involve a C18 stationary phase and a gradient elution system. The use of an acidic modifier, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape by protonating the basic nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings. Detection is commonly performed using UV spectrophotometry at wavelengths where the heterocyclic rings exhibit strong absorbance, such as 214 and 254 nm. wiley-vch.de

It is an important consideration that some complex small molecules can be prone to decomposition during purification by column chromatography, making the development of robust analytical methods critical. gdut.edu.cn

Table 1: Representative HPLC Conditions for Purity Analysis of Imidazolylpyridine-type Compounds

| Parameter | Condition | Rationale / Reference |

| Stationary Phase | C18 (e.g., YMC ODS3, 5 µm) | Provides good retention for moderately polar heterocyclic compounds. wiley-vch.de |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA is used as an ion-pairing agent to improve peak symmetry for basic analytes. wiley-vch.de |

| Elution Mode | Gradient (e.g., 5% to 95% Acetonitrile) | Allows for the effective separation of the main compound from impurities with a wide range of polarities. wiley-vch.de |

| Flow Rate | 1.0 - 2.5 mL/min | A typical analytical flow rate for standard bore columns. wiley-vch.de |

| Temperature | Ambient or controlled (e.g., 35 °C) | Temperature control ensures run-to-run reproducibility of retention times. wiley-vch.de |

| Detection | UV at 214 nm and 254 nm | These wavelengths correspond to the electronic transitions within the aromatic heterocyclic system, providing good sensitivity. wiley-vch.de |

Application of Derivatization Reagents in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. jfda-online.com For "this compound", derivatization can be applied to enhance volatility for Gas Chromatography (GC) or to improve ionization efficiency and chromatographic retention for HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comgreyhoundchrom.com

The imidazole and pyridine moieties of the compound contain active hydrogen atoms and lone pairs of electrons on nitrogen atoms, which are potential sites for derivatization.

For Gas Chromatography (GC-MS): The inherent polarity and low volatility of imidazole-containing compounds often necessitate derivatization prior to GC analysis. researchgate.net Reagents such as isobutyl chloroformate have been successfully used to derivatize imidazole-like compounds, making them amenable to GC-MS analysis. gdut.edu.cnresearchgate.net This process typically involves reacting the N-H group of the imidazole ring to form a less polar, more volatile derivative. gdut.edu.cn

For High-Performance Liquid Chromatography (HPLC-MS): To enhance detection sensitivity in LC-MS, especially with electrospray ionization (ESI), derivatization reagents can be used to introduce a readily ionizable group. sigmaaldrich.com For instance, reagents like pyridine-3-sulfonyl chloride can be used to derivatize compounds to enhance their response in HPLC-MS/MS. sigmaaldrich.com Other reagents, such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) or isonicotinoyl chloride (INC), are known to react with hydroxyl groups, but similar strategies could be adapted to target the N-H of the imidazole ring to introduce a permanently charged pyridinium (B92312) moiety, thereby significantly improving ESI efficiency. nih.gov

The primary goals of derivatizing "this compound" would be to improve its chromatographic behavior, increase its detectability by introducing a chromophore or fluorophore, or enhance its response in mass spectrometry. wiley-vch.dejfda-online.com

Optimization of Crystallization Techniques for X-ray Diffraction Quality Crystals

Obtaining single crystals of sufficient size and quality is a prerequisite for unambiguous structure determination by X-ray diffraction. The process of growing such crystals from a purified sample of "this compound" requires systematic optimization of various physical and chemical parameters. hamptonresearch.com

The optimization process generally begins after the compound has been purified to a high degree (>95%), often by recrystallization. sigmaaldrich.com The strategy focuses on incremental adjustments to conditions that influence nucleation and crystal growth. hamptonresearch.com

Key factors for the optimization of crystallization for pyridine and imidazole derivatives include:

Solvent Selection: The choice of solvent is critical. For pyridine derivatives, solvents can influence the crystallization outcome by participating in or disrupting hydrogen bonding. researchgate.net A solvent like pyridine itself can act as a hydrogen-bond acceptor, preventing the self-association of molecules and potentially leading to the formation of different crystal polymorphs or solvates. researchgate.net Screening a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol (B145695), acetonitrile, ethyl acetate (B1210297), dichloromethane, and mixtures thereof) is a common starting point.

Control of Supersaturation: The rate at which the solution becomes supersaturated must be carefully controlled. Common techniques include:

Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at a constant temperature.

Vapor Diffusion: Placing a concentrated solution of the compound in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually induces crystallization.

Temperature Gradient: Slowly cooling a saturated solution to decrease the compound's solubility and promote crystal growth.

pH and Additives: For ionizable compounds like "this compound", the pH of the crystallization medium can significantly affect solubility and crystal packing. The pKa difference between acidic and basic components is a known factor that influences the crystallization of pyridine derivatives. researchgate.net

Sublimation: For thermally stable compounds, sublimation can be a powerful technique for growing high-quality single crystals. rsc.org This method has been applied to various pyridine and imidazole-containing heterocycles. rsc.org

Computational methods are also increasingly used to predict stable crystal structures and guide the experimental search for optimal crystallization conditions. researchgate.net The successful growth of X-ray quality crystals has been reported for many complex imidazole and pyridine derivatives, indicating that these optimization strategies are effective for this class of compounds. rsc.orgnih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing 3-(4-bromo-1H-imidazol-2-yl)pyridine exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies. Traditional syntheses often involve multi-step processes, such as the bromination of a pyridine-imidazole precursor, which may require harsh conditions and protecting groups. For instance, a common route involves the bromination of the precursor at high temperatures (110–115°C) in glacial acetic acid, followed by the removal of a phthalimide (B116566) protecting group.

Emerging methodologies aim to overcome these limitations: